molecular formula C17H22O2 B1248613 Gymnasterkoreayne B

Gymnasterkoreayne B

Cat. No.: B1248613
M. Wt: 258.35 g/mol
InChI Key: HEYJULODWUSFKN-VVNQDVNCSA-N
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Description

Gymnasterkoreayne B (GKB) is a bioactive polyacetylene compound isolated from Aster koraiensis (syn. Gymnaster koraiensis), a plant renowned for its diverse secondary metabolites. Structurally, GKB belongs to the C17 acetylenic oxylipin family, characterized by a conjugated diyne system and an epoxide group (Figure 1) . It exhibits multiple pharmacological properties, including:

  • Cytotoxicity: Potent activity against leukemia (L1210) and other cancer cell lines .
  • Hepatoprotection: Mitigates oxidative damage in HepG2 cells induced by acetaminophen or tert-butyl hydroperoxide (t-BHP) via glutathione preservation and CYP3A4 inhibition .
  • Antioxidant Effects: Scavenges free radicals and reduces DNA damage .
  • Cholesterol Modulation: Inhibits acyl-CoA:cholesterol acyltransferase (ACAT) in liver microsomes .

Properties

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

(5S,6Z)-1-(3-methyloxiran-2-yl)tetradeca-6,13-dien-1,3-diyn-5-ol

InChI

InChI=1S/C17H22O2/c1-3-4-5-6-7-8-9-12-16(18)13-10-11-14-17-15(2)19-17/h3,9,12,15-18H,1,4-8H2,2H3/b12-9-/t15?,16-,17?/m0/s1

InChI Key

HEYJULODWUSFKN-VVNQDVNCSA-N

Isomeric SMILES

CC1C(O1)C#CC#C[C@H](/C=C\CCCCCC=C)O

Canonical SMILES

CC1C(O1)C#CC#CC(C=CCCCCCC=C)O

Synonyms

GKB compound
gymnasterkoreayne B

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues within the Gymnasterkoreayne Family

GKB shares structural homology with other gymnasterkoreaynes (A–G), differing in oxygen functional groups and stereochemistry (Table 1).

Table 1: Structural Comparison of GKB and Selected Analogues

Compound Structural Features Key Functional Groups Molecular Target/Activity
GKB (Gymnasterkoreayne B) C17 polyacetylene with epoxide and terminal double bond Epoxide, conjugated diyne ACAT inhibition, CYP3A4 suppression
GK-F (Gymnasterkoreayne F) C17 polyacetylene with hydroxyl groups Threo-diol configuration NFATc1/DC-STAMP inhibition (anti-osteoclast)
GK-C (Gymnasterkoreayne C) C17 polyacetylene lacking terminal double bond Single double bond Moderate cytotoxicity (L1210 cells)
Dehydrofalcarinol C17 polyacetylene from Oplopanax species Terminal diyne, no epoxide Apoptosis induction in cancer cells

Key Observations :

  • The terminal double bond adjacent to the diyne in GKB enhances cytotoxicity compared to GK-C, which lacks this feature .
  • The epoxide group in GKB contributes to its unique ACAT and antioxidant activities, absent in dehydrofalcarinol .
  • GK-F’s threo-diol configuration maximizes NFAT inhibition, outperforming synthetic isomers .

Functional Analogues from A. koraiensis and Related Species

Table 2: Functional Comparison of GKB with Non-Polyacetylene Compounds

Compound Class Key Activities Mechanism
3,5-Di-O-Caffeoylquinic Acid (DCQA) Phenolic acid Antioxidant, hepatoprotection Free radical scavenging, GSH preservation
Falcarindiol C18 polyacetylene Cytotoxicity, anti-inflammatory Mitochondrial apoptosis induction
Apigenin Flavonoid Anti-cancer, anti-inflammatory EGF/TPA-induced transformation inhibition

Key Observations :

  • DCQA , though structurally distinct, shares GKB’s hepatoprotective and antioxidant effects but lacks cytotoxicity .
  • Falcarindiol (C18) shows broader anti-inflammatory activity but lower specificity for liver-related targets compared to GKB .
  • Apigenin inhibits tumorigenesis pathways (EGF/TPA) but operates via flavonoid-specific receptors, unlike GKB’s polyacetylene-mediated mechanisms .

Mechanistic and Pharmacological Differences

Cytotoxicity and Anti-Cancer Activity

  • GKB vs. GK-C : GKB’s terminal vinyl group near the diyne enhances membrane permeability and pro-apoptotic signaling, resulting in 10-fold higher potency against L1210 cells .
  • GKB vs. Falcarindiol : Falcarindiol’s C18 chain length allows interaction with mitochondrial membranes, while GKB’s epoxide group directly inhibits ACAT, a key enzyme in cholesterol metabolism .

Hepatoprotection

  • GKB vs. DCQA: Both compounds preserve glutathione (GSH) in HepG2 cells, but GKB uniquely suppresses CYP3A4, reducing acetaminophen-induced toxicity .

Target Specificity

  • GKB vs. GK-F : GK-F’s inhibition of NFATc1 (critical for osteoclastogenesis) contrasts with GKB’s focus on ACAT and oxidative stress pathways, highlighting structural tuning for tissue-specific effects .

Q & A

Q. How can systematic errors in this compound research be identified and mitigated?

  • Methodological Answer :
  • Blinding : Use double-blind protocols in in vivo studies to reduce observer bias.
  • Negative Controls : Include vehicle-only and untreated groups to baseline experimental noise.
  • Method Validation : Cross-check key findings with orthogonal techniques (e.g., ELISA vs. Western blot) .

Tables for Methodological Reference

Parameter Recommended Standard Evidence Source
Purity ValidationHPLC ≥95% with UV/ELSD detection
Dose-Response Design6–8 concentrations, triplicate measurements
Statistical ReportingMean ± SD, p < 0.05, effect sizes
Replication≥3 independent experiments

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Gymnasterkoreayne B
Reactant of Route 2
Gymnasterkoreayne B

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